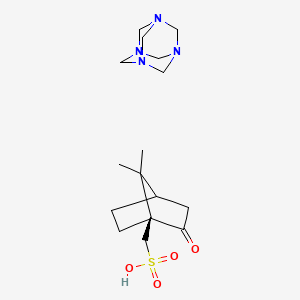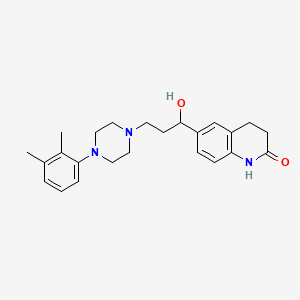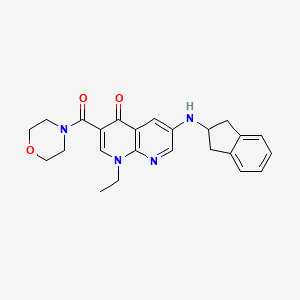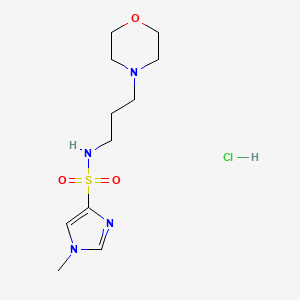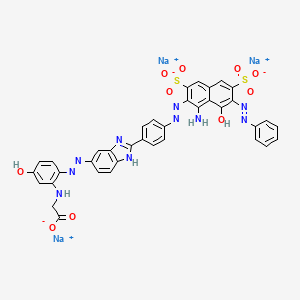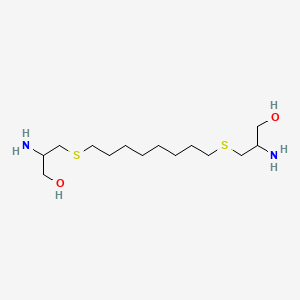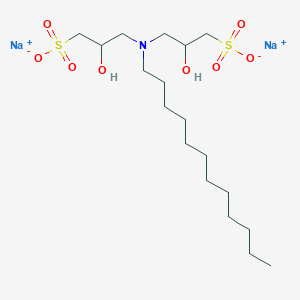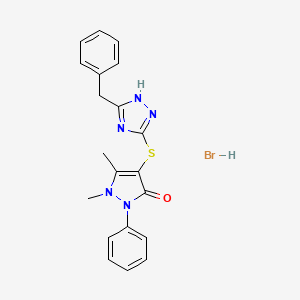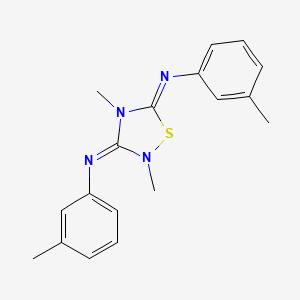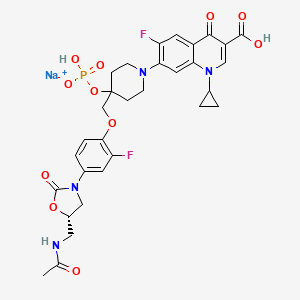
MCPA-trolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCPA-trolamine, known chemically as (4-chloro-2-methylphenoxy)acetic acid—2,2’,2’'-nitrilotriethanol (1:1), is a derivative of MCPA (4-chloro-2-methylphenoxyacetic acid). It is widely used as a selective herbicide for controlling broad-leaved weeds in various crops, including cereals, grasslands, and non-crop areas . This compound is particularly valued for its systemic action, which allows it to be absorbed by the plant and translocated to the site of action, leading to effective weed control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: MCPA-trolamine is synthesized by reacting MCPA with triethanolamine. The reaction typically involves the following steps:
Preparation of MCPA: MCPA is synthesized by chlorinating 2-methylphenol to produce 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form MCPA.
Formation of this compound: MCPA is then reacted with triethanolamine in a solvent such as water or ethanol under controlled temperature and pH conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of MCPA: Large-scale chlorination and subsequent reaction with chloroacetic acid.
Reaction with Triethanolamine: The MCPA is then reacted with triethanolamine in large reactors, ensuring proper mixing and temperature control to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: MCPA-trolamine undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release MCPA and triethanolamine.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety.
Substitution: The chloro group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: MCPA and triethanolamine.
Oxidation: Various oxidized derivatives of MCPA.
Substitution: Substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
MCPA-trolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxyacetic acid derivatives in various chemical reactions.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific pathways in plants.
Mecanismo De Acción
MCPA-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in the plant, leading to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound is absorbed through the leaves and roots and translocated to the meristematic tissues, where it exerts its herbicidal effects .
Comparación Con Compuestos Similares
MCPA: The parent compound, used similarly as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness of MCPA-trolamine: this compound is unique due to its combination with triethanolamine, which enhances its solubility and stability, making it more effective in certain formulations and applications compared to its parent compound MCPA .
Propiedades
Número CAS |
42459-68-7 |
|---|---|
Fórmula molecular |
C15H24ClNO6 |
Peso molecular |
349.81 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C6H15NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2 |
Clave InChI |
LWZVSTQWRNKGPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


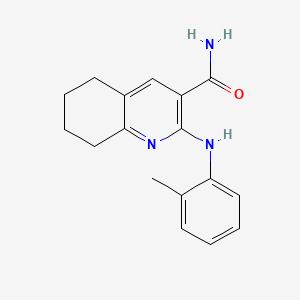

![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
